2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(1-phenyltriazol-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-11(2,15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODAHMWLOQOTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a mixture of water and an organic solvent like dimethylformamide (DMF). The reaction can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Reduction: The resulting triazole compound is then reduced to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Oxidation: Formation of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-one.
Reduction: Formation of 2-(1-phenyl-1H-1,2,3-dihydrotriazol-4-yl)propan-2-ol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol. Research indicates that compounds with the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of triazoles have shown promising results against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
1.2 Anticancer Properties
Triazole-containing compounds are being investigated for their anticancer potential. The structural features of this compound contribute to its ability to inhibit cancer cell proliferation. Studies have demonstrated that related triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Table 1: Summary of Biological Activities
| Activity Type | Compound Type | Reference |
|---|---|---|
| Antibacterial | Triazole derivatives | |
| Antifungal | Triazole derivatives | |
| Anticancer | Triazole derivatives |
Synthetic Applications
2.1 Synthesis of New Compounds
The synthesis of this compound has been achieved through various methodologies including click chemistry and microwave-assisted synthesis. These methods not only enhance yield but also allow for the rapid development of libraries of triazole derivatives for screening against biological targets .
Table 2: Synthesis Methods and Yields
Material Science Applications
3.1 Use in Polymer Chemistry
Triazole compounds are being explored as additives in polymer chemistry due to their ability to enhance thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices has shown improvements in material performance under stress conditions .
3.2 Coordination Chemistry
The coordination properties of triazoles make them suitable for use in metal-organic frameworks (MOFs). Research indicates that incorporating triazole derivatives can lead to enhanced gas adsorption properties and catalytic activities in MOFs, which are valuable for applications in gas storage and separation technologies .
Mechanism of Action
The mechanism of action of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes . The phenyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Compounds :
- (E)-2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)isoindoline-1,3-dione derivatives (119a–f )
- 2-(4-Fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one derivatives (6a–q )
- Structural Difference : The propan-2-ol group is replaced with isoindoline-dione or chromone moieties.
- Activity :
Bromophenyl Analogs
Compound : 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1000339-34-3)
- Structural Difference : A bromine atom is introduced at the para position of the phenyl ring.
- This analog is used as a pharmaceutical secondary standard .
Antifungal Dioxolane-Triazole Hybrids
Compounds :
- 1-(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)cyclohexanol (4g)
- 2-(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (4h )
- Structural Difference : A dioxolane-methyl group is appended to the triazole.
- Activity : 4h shows 89% inhibition of C. gloeosporioides at 10 µg/mL, outperforming tebuconazole (commercial fungicide) .
Comparative Data Table
Biological Activity
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and anticancer agent. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-(1-phenyltriazol-4-yl)propan-2-ol, with the molecular formula and a molecular weight of 203.24 g/mol. Its structure features a triazole ring, which is integral to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-(1-phenyltriazol-4-yl)propan-2-ol |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The triazole ring can interfere with the synthesis of ergosterol in fungi, an essential component of fungal cell membranes, thereby exhibiting antifungal properties. Additionally, it may interact with various biological targets in cancer cells, leading to apoptosis.
Antimicrobial Activity
Research indicates that compounds containing triazole rings demonstrate significant antimicrobial properties. In particular, studies have shown that derivatives of triazoles exhibit potent activity against various fungal strains:
- Fluconazole Analogs : A study highlighted that fluconazole analogs with modifications at the triazole ring exhibited enhanced antifungal activity against Candida albicans and Aspergillus fumigatus, suggesting that similar modifications might enhance the efficacy of this compound against these pathogens .
Anticancer Activity
The compound has also been explored for its anticancer potential. Triazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tumor growth:
- Case Study : A series of triazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The most active compounds were found to significantly reduce cell viability, indicating that modifications to the triazole structure could enhance anticancer activity .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole compounds. Modifications at specific positions on the triazole ring or substituents on the phenyl group can lead to variations in potency:
| Compound | Activity (MIC μg/mL) |
|---|---|
| Fluconazole | >30 |
| 2-(1-Phe-Triazol) | 0.31 |
This table illustrates that structural variations can lead to significant differences in antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
